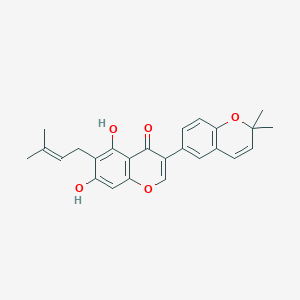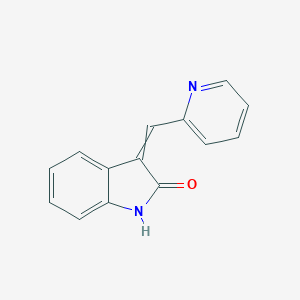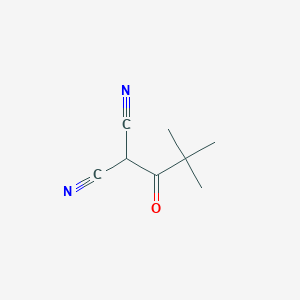
2-(1-Cyclopropylethylidene)malononitrile
Vue d'ensemble
Description
“2-(1-Cyclopropylethylidene)malononitrile” is a chemical compound with the formula C8H8N2. It has a molecular weight of 132.16 . It is used in various chemical reactions and is considered a significant building block in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves various types of reactions such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . Malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene, can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H8N2 . The structure consists of a cyclopropyl group attached to an ethylidene group, which is further connected to a malononitrile group .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. It has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . It is also used in the Knoevenagel condensation .Applications De Recherche Scientifique
Novel Dispiro Heterocycles Synthesis
- Application: The compound is used in the synthesis of novel dispiro heterocycles through 1,3-dipolar cycloaddition. This process is significant in creating new molecular structures which may have potential applications in various fields of chemistry (Dandia, Jain, & Bhati, 2011).
Detection in Water
- Application: It's utilized in developing turn-on fluorescent probes for detecting malononitrile in water. This is particularly important due to malononitrile's potential health risks and environmental impact (Jung et al., 2020).
Two-Photon Absorption Properties
- Application: 2-(1-Cyclopropylethylidene)malononitrile derivatives have been studied for their two-photon absorption properties, which could have implications in materials science, particularly in the development of optical materials (Zhao, Xiao, Wu, & Fang, 2007).
Optical Devices for Anionic Detection
- Application: It's involved in the creation of optical devices for anionic detection, particularly in water, highlighting its utility in environmental monitoring (Schramm, Menger, & Machado, 2016).
Neuroimaging in Alzheimer's Disease
- Application: A derivative of this compound is used in PET scans to detect neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Synthesis of Thiazoles
- Application: It is used in the regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, which are compounds with potential applications in pharmaceutical and material sciences (Bakavoli, Beyzaie, Rahimizadeh, Eshghi, & Takjoo, 2009).
Colorimetric Analysis
- Application: Utilized in developing colorimetric analysis methods for malononitrile, emphasizing its relevance in analytical chemistry, especially in industrial applications (Kim et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
“2-(1-Cyclopropylethylidene)malononitrile” is a significant building block in organic synthesis . It has potential applications in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . Therefore, it is expected to have wide applications in future chemical research and development.
Propriétés
IUPAC Name |
2-(1-cyclopropylethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6(7-2-3-7)8(4-9)5-10/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFGYXYMAHCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340983 | |
| Record name | 2-(1-Cyclopropylethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17407-30-6 | |
| Record name | 2-(1-Cyclopropylethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)








